molecular formula C18H18F3N3O3S B13424069 (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide

(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide

Cat. No.: B13424069
M. Wt: 413.4 g/mol
InChI Key: YZPLZOZNVWZFST-KGLIPLIRSA-N
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Description

(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiazole ring, and a trifluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiazole ring, and the addition of the trifluoroacetyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the trifluoroacetyl group may produce a secondary alcohol.

Scientific Research Applications

(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide
  • This compound

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Biological Activity

The compound (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide , also known as VL285, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound's molecular formula is C30H31ClN4O3SC_{30}H_{31}ClN_{4}O_{3}S with a molecular weight of approximately 524.63 g/mol. It exists as a crystalline solid and is soluble in DMSO at concentrations up to 125 mg/mL .

PropertyValue
Molecular FormulaC30H31ClN4O3S
Molecular Weight524.63 g/mol
AppearanceCrystalline solid
SolubilityDMSO: 125 mg/mL

The biological activity of VL285 is primarily attributed to its interaction with various biological pathways. Recent studies have indicated that VL285 acts as an inhibitor of certain enzymes involved in metabolic regulation, particularly those influencing glucose metabolism and insulin sensitivity.

  • PPARγ Agonism : VL285 has been identified as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose homeostasis and lipid metabolism. This interaction can lead to improved insulin sensitivity and reduced inflammation in metabolic disorders .
  • 11β-Hydroxysteroid Dehydrogenase Inhibition : The compound may also inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the conversion of cortisone to cortisol. This inhibition can modulate cortisol levels, potentially benefiting conditions such as hypertension and type 2 diabetes .

Therapeutic Implications

Given its biological activities, VL285 shows promise for therapeutic applications in several areas:

  • Type 2 Diabetes : By enhancing insulin sensitivity through PPARγ activation, VL285 may offer a novel approach to managing type 2 diabetes.
  • Metabolic Syndrome : Its ability to modulate cortisol levels could be beneficial in treating metabolic syndrome-related disorders.
  • Neurodegenerative Diseases : Preliminary studies suggest potential neuroprotective effects, warranting further investigation into its role in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of VL285:

  • In Vitro Studies : Research demonstrated that VL285 effectively increases glucose uptake in adipocytes through PPARγ-mediated pathways, suggesting its potential as an antidiabetic agent.
  • Animal Models : In rodent models of obesity-induced insulin resistance, administration of VL285 resulted in significant reductions in blood glucose levels and improvements in lipid profiles compared to control groups .
  • Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of VL285 in human subjects with type 2 diabetes and metabolic syndrome. Early results indicate promising outcomes regarding glycemic control and weight management.

Properties

Molecular Formula

C18H18F3N3O3S

Molecular Weight

413.4 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H18F3N3O3S/c1-10-15(28-9-23-10)12-4-2-11(3-5-12)7-22-16(26)14-6-13(25)8-24(14)17(27)18(19,20)21/h2-5,9,13-14,25H,6-8H2,1H3,(H,22,26)/t13-,14+/m1/s1

InChI Key

YZPLZOZNVWZFST-KGLIPLIRSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)C(F)(F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(F)(F)F)O

Origin of Product

United States

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